alpha-Hydroxyalprazolam glucuronide
CAS No.: 144964-58-9
Cat. No.: VC3919012
Molecular Formula: C23H21ClN4O7
Molecular Weight: 500.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 144964-58-9 |
---|---|
Molecular Formula | C23H21ClN4O7 |
Molecular Weight | 500.9 g/mol |
IUPAC Name | (2S,3S,4S,5R,6R)-6-[(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Standard InChI | InChI=1S/C23H21ClN4O7/c24-12-6-7-14-13(8-12)17(11-4-2-1-3-5-11)25-9-15-26-27-16(28(14)15)10-34-23-20(31)18(29)19(30)21(35-23)22(32)33/h1-8,18-21,23,29-31H,9-10H2,(H,32,33)/t18-,19-,20+,21-,23+/m0/s1 |
Standard InChI Key | RVFFPZASOVCVMN-KHYDEXNFSA-N |
Isomeric SMILES | C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
SMILES | C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4)COC5C(C(C(C(O5)C(=O)O)O)O)O |
Canonical SMILES | C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4)COC5C(C(C(C(O5)C(=O)O)O)O)O |
Introduction
Chemical Structure and Synthesis
Molecular Characteristics
Alpha-Hydroxyalprazolam glucuronide (CAS No. 144964-58-9) has a molecular formula of CHClNO and a molecular weight of 500.9 g/mol. Its structure consists of alprazolam’s hydroxylated derivative conjugated to glucuronic acid via a β-1-O-glycosidic bond. This conjugation enhances water solubility, facilitating renal excretion.
Synthesis Pathways
The compound is synthesized in two stages:
-
Hydroxylation: Alprazolam undergoes hydroxylation via cytochrome P450 enzymes (primarily CYP3A4/5) to form alpha-hydroxyalprazolam.
-
Glucuronidation: UDP-glucuronosyltransferase (UGT) enzymes, notably UGT2B15, catalyze the conjugation of glucuronic acid to the hydroxyl group.
Industrial production employs bioreactors with recombinant enzymes for scalable and efficient synthesis.
Metabolic Pathways and Pharmacokinetics
In Vivo Metabolism
Approximately 20% of an oral alprazolam dose is excreted unchanged, while 60–70% is metabolized into alpha-hydroxyalprazolam glucuronide. The metabolite’s formation follows first-order kinetics, with peak plasma concentrations occurring 1–2 hours post-administration .
Excretion Profile
-
Renal Excretion: 80% of the metabolite is eliminated via urine within 48 hours.
-
Detection Window: Urinary concentrations range from 49 to 1,264 ng/mL in clinical samples, depending on dosage and individual metabolic variability .
Table 1: Urinary Excretion Data for Alpha-Hydroxyalprazolam Glucuronide
Specimen ID | Concentration (ng/mL) |
---|---|
1 | 1,264 |
2 | 892 |
3 | 476 |
4 | 2,301 |
5 | 106 |
Source: Clinical toxicology studies .
Analytical Detection Methods
Hydrolysis Techniques
Hydrolysis is essential to liberate alpha-hydroxyalprazolam from its glucuronide form for accurate detection:
-
Enzymatic Hydrolysis: Recombinant β-glucuronidase (pH 7.2, 56°C, 30 minutes) achieves >90% efficiency without degrading labile analytes.
-
Acid Hydrolysis: Less favored due to risks of degrading thermolabile compounds (e.g., 1M HCl at 70°C for 1–2 hours).
Chromatographic Assays
-
LC-MS/MS: Offers detection limits as low as 10 ng/mL using hydrophilic interaction liquid chromatography (HILIC).
-
GC-MS: Requires derivatization but provides high specificity for forensic applications .
Table 2: Comparison of Detection Methods
Method | Sensitivity (ng/mL) | Time Required | Applications |
---|---|---|---|
LC-MS/MS | 10 | 20 minutes | Clinical toxicology |
GC-MS | 15 | 45 minutes | Forensic analysis |
Immunoassay | 50 | 10 minutes | Rapid screening |
Source: Analytical chemistry studies .
Clinical and Forensic Applications
Monitoring Therapeutic Use
In clinical settings, quantifying this metabolite helps assess patient adherence and dosage optimization. Urinary levels correlate with alprazolam’s anxiolytic efficacy and sedation risks .
Forensic Toxicology
The metabolite’s presence in urine confirms alprazolam use, critical in workplace drug testing and legal cases. Enzymatic hydrolysis coupled with LC-MS/MS is the gold standard for unambiguous identification .
Comparative Analysis with Other Benzodiazepine Metabolites
Alpha-Hydroxyalprazolam glucuronide shares metabolic pathways with other benzodiazepines but differs in excretion kinetics:
Table 3: Excretion Profiles of Benzodiazepine Metabolites
Metabolite | Parent Drug | Excretion Pathway | Detection Window |
---|---|---|---|
Alpha-Hydroxyalprazolam | Alprazolam | Renal (80%) | 24–48 hours |
Lorazepam Glucuronide | Lorazepam | Renal (85%) | 48–72 hours |
Oxazepam Glucuronide | Oxazepam | Renal (90%) | 72–96 hours |
Source: Pharmacokinetic studies .
Research Advancements and Challenges
Improved Hydrolysis Methods
Novel recombinant β-glucuronidases reduce incubation times to 30 minutes, enhancing throughput in high-volume labs.
Interindividual Variability
Polymorphisms in UGT2B15 and CYP3A4 significantly alter metabolite formation rates, necessitating personalized dosing strategies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume